molecular formula C11H12O B14113887 4-(4-Methylphenyl)but-3-yn-2-ol

4-(4-Methylphenyl)but-3-yn-2-ol

Cat. No.: B14113887
M. Wt: 160.21 g/mol
InChI Key: DZPCESHUUSNADE-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C12H14O It is a derivative of butynol, featuring a methylphenyl group attached to the butynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)but-3-yn-2-ol typically involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Methylphenyl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)but-3-yn-2-ol is unique due to the presence of both a methyl group and a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-(4-methylphenyl)but-3-yn-2-ol

InChI

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10,12H,1-2H3

InChI Key

DZPCESHUUSNADE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC(C)O

Origin of Product

United States

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